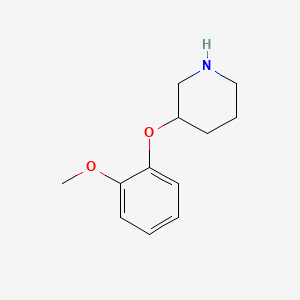
3-(2-甲氧基苯氧基)哌啶
描述
“3-(2-Methoxyphenoxy)piperidine” is a compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(2-Methoxyphenoxy)piperidine”, involves intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenoxy)piperidine” includes a piperidine ring attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10 .Chemical Reactions Analysis
Piperidine derivatives, including “3-(2-Methoxyphenoxy)piperidine”, are involved in various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
“3-(2-Methoxyphenoxy)piperidine” is a liquid at room temperature .科学研究应用
化学性质
“3-(2-甲氧基苯氧基)哌啶”是一种化学化合物,CAS号为:902837-27-8 . 其分子量为207.27 . 该化合物通常在室温下储存,以液体形式存在 .
哌啶衍生物的合成
哌啶,包括“3-(2-甲氧基苯氧基)哌啶”,是药物设计中最重要的合成片段之一 . 它们在制药行业发挥着重要作用 . 它们的衍生物存在于二十多种药物类别中,以及生物碱中 . 该化合物可以参与分子内和分子间反应,导致形成各种哌啶衍生物:取代哌啶、螺哌啶、稠合哌啶和哌啶酮 .
药物应用
含哌啶化合物,例如“3-(2-甲氧基苯氧基)哌啶”,代表了药物构建中最重要的合成药物结构单元之一 . 在过去五年中,发表了超过7000篇与哌啶相关的论文 ,表明了这些化合物在药物研究中的重要性。 开发快速、经济有效的取代哌啶合成方法是现代有机化学的重要任务 .
认知功能改善
虽然目前没有关于“3-(2-甲氧基苯氧基)哌啶”在这方面的具体研究,但一项关于类似化合物FG-7080的研究表明,该化合物有可能改善大鼠胆碱能功能障碍引起的认知障碍. 这表明“3-(2-甲氧基苯氧基)哌啶”可能在治疗与记忆相关的疾病方面发挥作用.
作用机制
Target of Action
This compound belongs to the piperidine family, which is a significant synthetic fragment for designing drugs
Mode of Action
Piperidine derivatives are known to interact with various biological targets, affecting cellular processes . More detailed studies are required to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
安全和危害
未来方向
Piperidines, including “3-(2-Methoxyphenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
生化分析
Biochemical Properties
3-(2-Methoxyphenoxy)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions involves the binding of 3-(2-Methoxyphenoxy)piperidine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 3-(2-Methoxyphenoxy)piperidine can interact with glutamine synthetase-like proteins, which are involved in the first step of its metabolic pathway .
Cellular Effects
3-(2-Methoxyphenoxy)piperidine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as NF-κB and PI3K/Akt, which are essential for cell survival and proliferation . Furthermore, 3-(2-Methoxyphenoxy)piperidine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of 3-(2-Methoxyphenoxy)piperidine involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, 3-(2-Methoxyphenoxy)piperidine can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Methoxyphenoxy)piperidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(2-Methoxyphenoxy)piperidine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 3-(2-Methoxyphenoxy)piperidine in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-(2-Methoxyphenoxy)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and reduced inflammation . At higher doses, 3-(2-Methoxyphenoxy)piperidine can cause toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
3-(2-Methoxyphenoxy)piperidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenases and glutamine synthetase-like proteins, which play crucial roles in its metabolism . The compound undergoes various biochemical transformations, including hydroxylation and glutamylation, which are essential for its degradation and elimination from the body . These metabolic pathways can influence the compound’s overall efficacy and toxicity.
Transport and Distribution
The transport and distribution of 3-(2-Methoxyphenoxy)piperidine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, 3-(2-Methoxyphenoxy)piperidine can interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of the compound within specific tissues can significantly impact its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 3-(2-Methoxyphenoxy)piperidine is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-(2-Methoxyphenoxy)piperidine may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3-(2-Methoxyphenoxy)piperidine can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-(2-methoxyphenoxy)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVSMVKBNRCNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647898 | |
| Record name | 3-(2-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
902837-27-8 | |
| Record name | 3-(2-Methoxyphenoxy)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyphenoxy)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



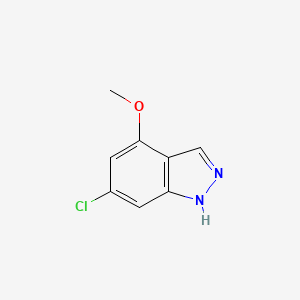
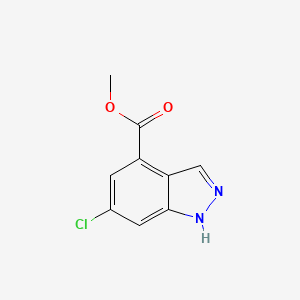

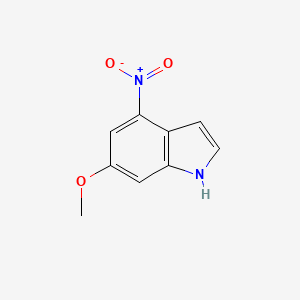

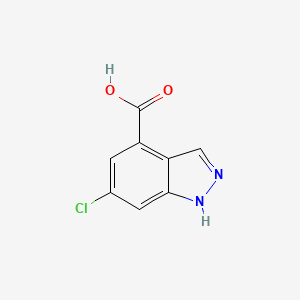
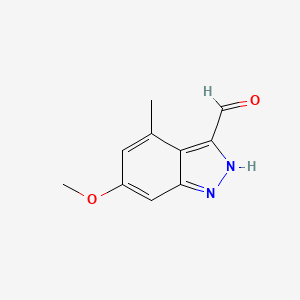
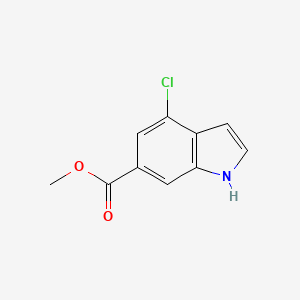
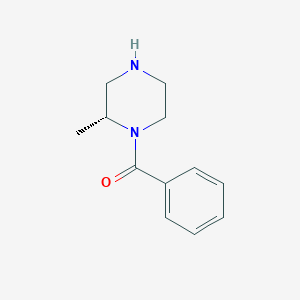
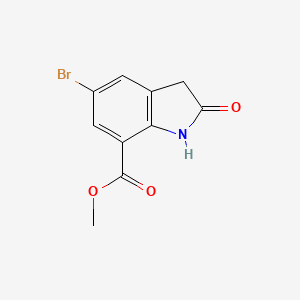
![Tert-butyl N-[(3S,4S)-1-[2-[[(3R,4R)-1-benzyl-4-[[2-[(3S,4S)-3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]acetyl]amino]pyrrolidin-3-yl]amino]-2-oxoethyl]-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-3-yl]carbamate](/img/structure/B1371893.png)

![4-Methoxy-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1371899.png)
